2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 24535-63-5
VCID: VC21313316
InChI: InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2
Molecular Formula: C11H11N3O3S2
Molecular Weight: 297.4 g/mol

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole

CAS No.: 24535-63-5

Cat. No.: VC21313316

Molecular Formula: C11H11N3O3S2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole - 24535-63-5

Specification

CAS No. 24535-63-5
Molecular Formula C11H11N3O3S2
Molecular Weight 297.4 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea
Standard InChI InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15)
Standard InChI Key ZXPLKYLPCUVOFS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator